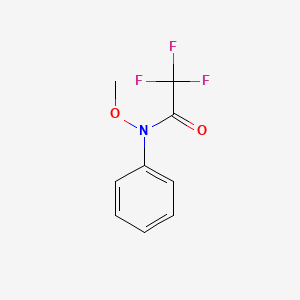

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide

CAS No.: 144167-31-7

Cat. No.: VC16828921

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144167-31-7 |

|---|---|

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-methoxy-N-phenylacetamide |

| Standard InChI | InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |

| Standard InChI Key | CPOLHUJZSVXPJN-UHFFFAOYSA-N |

| Canonical SMILES | CON(C1=CC=CC=C1)C(=O)C(F)(F)F |

Introduction

Structural and Nomenclature Considerations

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide (C₉H₈F₃NO₂) is a fluorinated acetamide derivative featuring a trifluoromethyl group at the acetyl carbon and both methoxy and phenyl substituents on the nitrogen atom. Its IUPAC name derives from the parent acetamide structure, modified by:

-

Trifluoromethyl group (-CF₃) at the C-2 position.

-

Methoxy (-OCH₃) and phenyl (-C₆H₅) groups bonded to the nitrogen.

This compound is distinct from the well-documented 2,2,2-trifluoro-N-phenylacetamide (CAS 404-24-0), which lacks the methoxy substituent . The addition of the methoxy group introduces steric and electronic effects that may alter reactivity and physical properties, though direct experimental data for this specific derivative remain sparse.

Synthesis and Manufacturing

Synthetic Routes for Analogous Compounds

The synthesis of 2,2,2-trifluoro-N-phenylacetamide involves the reaction of aniline with trifluoroacetic anhydride or ethyl trifluoroacetate under basic conditions . For example:

This method yields the N-phenyl derivative with high purity (97%) .

To synthesize the N-methoxy-N-phenyl variant, a plausible route would involve:

-

N-Methoxylation of aniline: Introducing the methoxy group via alkylation or oxidation.

-

Trifluoroacetylation: Reacting the resulting N-methoxy-N-phenylamine with trifluoroacetyl chloride.

Physicochemical Properties

Experimental Data for 2,2,2-Trifluoro-N-phenylacetamide

Key properties of the parent compound (CAS 404-24-0) include :

| Property | Value |

|---|---|

| Melting Point | 86–90 °C |

| Boiling Point | 220–225 °C |

| Density | 1.3305 (estimated) |

| Molecular Weight | 189.13 g/mol |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) |

The N-methoxy variant is expected to exhibit:

-

Lower melting point due to reduced crystallinity from the methoxy group.

-

Increased solubility in polar aprotic solvents.

Reactivity and Applications

Alkaline Hydrolysis

Studies on 2,2,2-trifluoro-N-methylacetanilide reveal that hydrolysis proceeds via a tetrahedral intermediate (TD), with rate-determining steps influenced by base concentration . For the N-methoxy derivative:

-

The electron-withdrawing -OCH₃ group may accelerate hydrolysis by stabilizing the transition state.

-

Steric hindrance from the methoxy group could impede nucleophilic attack.

Pharmaceutical and Agrochemical Uses

Fluoroacetamides are intermediates in synthesizing bioactive molecules. For example:

-

N-Trifluoroacetylaniline derivatives serve as precursors to herbicides and antimalarials .

-

The methoxy group could enhance metabolic stability in drug candidates.

| Parameter | Value |

|---|---|

| GHS Hazard Statements | H302 (harmful if swallowed) |

| H315 (causes skin irritation) | |

| H319 (causes eye irritation) | |

| Precautionary Measures | P261, P301+P312, P305+P351+P338 |

The N-methoxy variant may pose similar risks, necessitating handling in fume hoods with personal protective equipment .

| Supplier | Purity | Price (USD) |

|---|---|---|

| TCI Chemical | 97% | $58/1g |

| Matrix Scientific | 95% | $74/5g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume